(1-Ethyl-1H-imidazol-4-yl)boronic acid
Description
Properties
Molecular Formula |
C5H9BN2O2 |
|---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(1-ethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4,9-10H,2H2,1H3 |
InChI Key |
IEXDZVFONXSVHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=N1)CC)(O)O |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Ethyl 1h Imidazol 4 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. youtube.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. youtube.comnih.gov The versatility and robustness of this methodology have made it a widely used tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. chemrxiv.org
Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides and Pseudohalides
(1-Ethyl-1H-imidazol-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its participation in Suzuki-Miyaura coupling reactions allows for the introduction of the 1-ethyl-1H-imidazol-4-yl moiety onto various aromatic and heteroaromatic scaffolds. These reactions are instrumental in constructing a diverse array of molecules with potential biological activity or unique material properties. mit.edu The coupling of heteroaryl boronic acids, like this compound, with aryl or heteroaryl halides is a key transformation, although it can present unique challenges compared to all-carbon coupling partners. nih.gov
The Suzuki-Miyaura reaction exhibits a broad scope, accommodating a wide variety of aryl and heteroaryl halides as coupling partners. This includes aryl bromides, chlorides, and iodides, as well as their heteroaromatic counterparts. nih.govnih.gov The reaction's functional group tolerance allows for the presence of various substituents on the coupling partners, making it a highly versatile method for molecular construction. mit.edu The development of highly active catalyst systems has further expanded the scope to include previously challenging substrates, such as sterically hindered and electron-rich or -deficient aryl halides. nih.gov
For instance, various aryl and heteroaryl halides can be successfully coupled with boronic acids, including those with sensitive functional groups. The reaction is not limited to simple aromatic systems; complex heterocyclic structures, which are prevalent in pharmaceuticals, can also be synthesized using this method. mit.edu The ability to couple a diverse range of partners is a testament to the reaction's utility in synthetic chemistry.
Table 1: Examples of Aryl and Heteroaryl Halides Used in Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Coupling Partner | Product |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl |
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | 2-(4-Cyanophenyl)benzofuran. nih.gov |
| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | 2-(4-Cyanophenyl)benzothiophene. nih.gov |
| 6-Chloroindole | Phenylboronic acid | 6-Phenyl-1H-indole. mit.edu |
This table provides illustrative examples of coupling partners and is not specific to this compound.
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by both electronic and steric factors of the reactants. researchgate.netnih.gov Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, a key step in the catalytic cycle. francis-press.com Conversely, electron-donating groups may slow down this step.
The choice of the palladium catalyst and its associated ligands is crucial for the success of the Suzuki-Miyaura coupling. nih.govyonedalabs.com While early systems often utilized palladium(0) complexes like Pd(PPh₃)₄, modern catalysis has seen the development of more robust and active pre-catalysts and ligands. chemrxiv.orgmit.edu These advanced systems allow for reactions to be carried out at lower catalyst loadings, at room temperature, and with a broader range of substrates, including challenging aryl chlorides. nih.govnih.gov
Dialkylbiaryl phosphines, such as SPhos and XPhos, have emerged as highly effective ligands, demonstrating exceptional activity for coupling a wide variety of aryl and heteroaryl halides. nih.govnih.gov These ligands are characterized by their bulk and electron-rich nature, which promotes the key steps of the catalytic cycle. nih.govyonedalabs.com The use of N-heterocyclic carbene (NHC) ligands has also proven effective in certain Suzuki-Miyaura applications. yonedalabs.com The selection of the optimal catalyst-ligand combination often requires screening and is dependent on the specific substrates being coupled. yonedalabs.com
Table 2: Common Ligands for Suzuki-Miyaura Coupling
| Ligand | Structure | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Classical ligand, often used in Pd(PPh₃)₄. chemrxiv.org |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, highly active for a broad range of substrates. nih.govnih.gov |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, effective for hindered couplings. nih.govmit.edu |
| PEPPSI-iPr | Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) | N-heterocyclic carbene (NHC) based pre-catalyst. yonedalabs.com |
The base and solvent system play a critical role in the Suzuki-Miyaura catalytic cycle. chemrxiv.orgnih.gov The base is essential for the activation of the organoboron species, facilitating the transmetalation step. youtube.com Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). yonedalabs.comarkat-usa.org The choice of base can significantly impact the reaction outcome, and its strength and solubility must be matched to the specific substrates and solvent. mit.edu For sensitive substrates, weaker bases are often preferred to avoid side reactions. researchgate.net
A variety of organic solvents are suitable for Suzuki-Miyaura reactions, including ethers like dioxane and tetrahydrofuran (B95107) (THF), and polar aprotic solvents such as dimethylformamide (DMF) and toluene. yonedalabs.comnih.gov Often, a co-solvent of water is added, which can enhance the solubility of the base and facilitate the reaction. yonedalabs.com The polarity of the solvent can influence the structure and activity of the catalytic intermediates and may affect the rate-determining step of the reaction. nih.gov While the reaction is generally tolerant of a wide range of solvents, the choice can sometimes have a notable impact on conversion and yield. nih.gov
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.govchemrxiv.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (R¹-X) to a palladium(0) complex (Pd⁰Lₙ). nih.gov This step involves the cleavage of the R¹-X bond and the formation of a new palladium(II) intermediate (R¹-PdII(Lₙ)-X). youtube.com The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group. nih.gov
Transmetalation: In this key step, the organic group (R²) from the boronic acid (or its derivative) is transferred to the palladium(II) center, displacing the halide. nih.gov This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species. chemrxiv.org The exact mechanism of transmetalation can vary depending on the reaction conditions. nih.gov
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex (R¹-PdII(Lₙ)-R²). nih.gov This step forms the new carbon-carbon bond (R¹-R²), the desired cross-coupled product, and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyonedalabs.com
The ligation state of the palladium complex throughout the cycle is complex and not always fully understood for every ligand system. yonedalabs.com
C-N Bond Formation Reactions via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. While specific studies detailing the use of this compound in palladium-catalyzed C-N coupling are not extensively documented in readily available literature, its reactivity can be inferred from the well-established Buchwald-Hartwig amination reaction. researchgate.netresearchgate.net In this type of reaction, an aryl or heteroaryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the palladium(0) catalyst. For a heteroaryl boronic acid like this compound, a related process, the Suzuki-Miyaura C-N coupling, can be envisioned, although it is less common than the corresponding C-C coupling. In such a reaction, the boronic acid would first undergo transmetalation with a palladium(II) species.
A regioselective palladium-catalyzed Suzuki–Miyaura cross-coupling has been successfully applied to C7-bromo-4-substituted-1H-indazoles with various boronic acids, demonstrating the feasibility of such couplings on nitrogen-containing heterocycles. semanticscholar.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid.
Illustrative Reaction Conditions for Palladium-Catalyzed C-N Coupling of Heteroaryl Halides:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 80-110 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90-110 |
This table presents typical conditions for Buchwald-Hartwig and related C-N coupling reactions and serves as a general guide. Specific conditions for this compound would require experimental optimization.
Other Metal-Catalyzed Coupling Reactions (e.g., Copper)
Copper-catalyzed coupling reactions, particularly the Chan-Lam coupling, provide a valuable alternative to palladium-based methods for C-N and C-O bond formation. These reactions typically involve the coupling of a boronic acid with an amine or a phenol. While specific examples employing this compound are not prevalent in the literature, the general applicability of the Chan-Lam reaction to a wide range of aryl and heteroaryl boronic acids suggests that it would be a viable substrate.
The reaction is often carried out under aerobic conditions, where Cu(II) is believed to be the active catalytic species. The mechanism is thought to involve the formation of a copper-boronate complex, followed by ligand exchange with the amine or alcohol and subsequent reductive elimination to form the desired product.
General Scheme for Copper-Catalyzed N-Arylation of Imidazoles:
This scheme illustrates the general transformation in a Chan-Lam coupling reaction.
The choice of copper source, ligand (if any), base, and solvent can significantly influence the reaction outcome. Common copper sources include Cu(OAc)₂ and CuI. While many Chan-Lam reactions are performed without a ligand, the use of ligands such as phenanthroline derivatives can sometimes improve reaction efficiency.
Multi-Component Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Boronic acids are valuable components in several named MCRs.
Petasis Boron-Mannich Reactions
The Petasis Borono-Mannich (PBM) reaction is a prominent three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an aldehyde or a ketone) to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. organic-chemistry.org
The mechanism of the Petasis reaction is believed to proceed through the formation of a boronate intermediate from the reaction of the boronic acid with the carbonyl compound and the amine. This intermediate then undergoes an intramolecular transfer of the organic group from the boron to the iminium ion, which is formed in situ from the condensation of the amine and the carbonyl compound.
Given the tolerance of the Petasis reaction for a wide variety of functional groups on the boronic acid component, it is highly probable that this compound would be a suitable substrate. This would provide a direct route to α-(1-ethyl-1H-imidazol-4-yl) substituted amines, which are of interest in medicinal chemistry. The reaction can often be performed under mild conditions, including in aqueous solvents, and sometimes without a catalyst. nih.gov
Illustrative Substrate Scope for the Petasis Reaction:
| Amine | Carbonyl Compound | Boronic Acid | Product Type |
| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Allylamine wikipedia.org |
| Amino Acid | Glyoxylic Acid | Arylboronic Acid | α-Aryl Glycine Derivative organic-chemistry.org |
| Aniline | Salicylaldehyde | Heteroarylboronic Acid | Aminophenol Derivative organic-chemistry.org |
This table showcases the diversity of components that can be used in the Petasis reaction, suggesting the potential for incorporating this compound.
Other Named Multicomponent Processes
Beyond the Petasis reaction, boronic acids can participate in other multicomponent processes. For instance, variants of the Passerini and Ugi reactions that incorporate boronic acids have been developed. The Passerini-type reaction of boronic acids can lead to the synthesis of α-hydroxyketones. nih.govnih.gov The classical Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.org Similarly, the Ugi reaction, a four-component reaction, typically combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. researchgate.net The incorporation of a boronic acid in place of one of the standard components can lead to novel molecular scaffolds.
While no specific examples utilizing this compound in these specific named MCRs have been found, its participation in such reactions is theoretically plausible and would offer a powerful strategy for the rapid generation of complex imidazole-containing compounds.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the boronic acid group at the 4-position and the ethyl group at the N1-position will influence the regioselectivity of such reactions. The boronic acid group is generally considered to be a deactivating group, while the N-ethyl group is activating.
Electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂ or NBS) and nitration (e.g., with HNO₃/H₂SO₄) would be expected to occur on the imidazole ring. masterorganicchemistry.comyoutube.comyoutube.com The precise position of substitution (C2 or C5) would depend on the interplay of the electronic effects of the existing substituents and the reaction conditions. For N-substituted imidazoles, electrophilic attack often occurs at the C5 position.
Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present. For instance, if this compound were to be converted to a 4-halo-1-ethyl-1H-imidazole, this halide could potentially be displaced by strong nucleophiles. The ease of displacement would be influenced by the nature of the halogen and the reaction conditions.
Protodeboronation and Stability Considerations of Imidazole Boronic Acids
A critical aspect of the chemistry of heteroaryl boronic acids is their stability, particularly with respect to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. ed.ac.uknih.gov This process is often a significant side reaction in coupling reactions performed in aqueous or protic media. ed.ac.uk
The stability of heteroaryl boronic acids is highly dependent on the structure of the heterocycle, the position of the boronic acid group, and the pH of the medium. nih.govmanchester.ac.uk For instance, it is well-documented that 2-pyridylboronic acid is significantly less stable than its 3- and 4-pyridyl isomers. This is attributed to the proximity of the nitrogen lone pair, which can facilitate the cleavage of the C-B bond.
Kinetic studies on the protodeboronation of a range of heteroaromatic boronic acids have shown that the reaction rates can vary by several orders of magnitude depending on the pH. nih.govmanchester.ac.uknih.gov Generally, protodeboronation can be accelerated at both low and high pH. At a pH close to the pKa of the boronic acid, self-catalysis can also enhance the rate of decomposition. nih.gov
Factors Influencing the Stability of Heteroaryl Boronic Acids:
| Factor | Influence on Stability | Rationale |
| pH | Can decrease stability at extremes | Both acid and base can catalyze protodeboronation. nih.govmanchester.ac.uk |
| Position of Boronic Acid | Significant impact | Proximity to heteroatoms can destabilize the C-B bond. nih.gov |
| Electronic Nature of the Ring | Electron-rich rings can be more susceptible | Increased nucleophilicity of the carbon attached to boron. |
| N-Substitution | Can increase stability | Prevents zwitterion formation that may facilitate decomposition. |
This table summarizes key factors that are expected to influence the stability of this compound based on general principles of heteroaryl boronic acid chemistry.
Applications of 1 Ethyl 1h Imidazol 4 Yl Boronic Acid in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds
The primary application of (1-Ethyl-1H-imidazol-4-yl)boronic acid lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. udel.edu The ethyl-substituted imidazole (B134444) moiety of the boronic acid can be readily transferred to a variety of heterocyclic cores, leading to the generation of novel and intricate molecular frameworks.
The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, such as this compound, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of Heterocyclic Scaffolds
| Entry | Heterocyclic Halide | Coupling Partner | Product |
| 1 | 4-Iodo-1H-imidazole | Phenylboronic acid | 4-Phenyl-1H-imidazole |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | 3-(1H-Indol-5-yl)-1H-indazole |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl |
This table presents examples of Suzuki-Miyaura reactions with various heterocyclic halides and boronic acids to illustrate the general methodology.
The presence of the nitrogen-rich imidazole ring in the final products can significantly influence their physicochemical properties, such as solubility and their ability to engage in hydrogen bonding. nih.gov This makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates.
Synthesis of Functional Molecules and Advanced Intermediates
The imidazole motif is a common feature in many biologically active molecules and pharmaceuticals. chemicalbook.com Consequently, this compound serves as a key intermediate in the synthesis of a wide range of functional molecules. Its application extends to the preparation of compounds with potential therapeutic applications, including enzyme inhibitors and receptor antagonists. nih.gov For instance, imidazole-containing compounds have been investigated as multi-target tyrosine kinase inhibitors for their potential antitumor activity. chemicalbook.com
The synthesis of such functional molecules often involves the strategic incorporation of the 1-ethyl-1H-imidazol-4-yl moiety to interact with specific biological targets. The versatility of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. nih.gov
Development of Diverse Chemical Libraries
The robustness and broad functional group tolerance of the Suzuki-Miyaura reaction make this compound an ideal building block for the construction of diverse chemical libraries. enamine.net Combinatorial chemistry and high-throughput synthesis methodologies heavily rely on reliable and versatile reactions to generate large numbers of compounds for biological screening. nih.gov
By coupling this compound with a wide array of halogenated scaffolds, chemists can rapidly generate libraries of novel imidazole-containing compounds. enamine.net This approach accelerates the discovery of new lead compounds with desired biological activities. The commercial availability of a vast number of boronic acids and their derivatives further facilitates the creation of these libraries. enamine.net Dynamic combinatorial chemistry, which utilizes reversible reactions to generate libraries of compounds that can adapt to a biological target, has also employed boronic acids. nih.govcore.ac.uk
Table 2: Building Blocks for Chemical Library Synthesis
| Building Block Type | Example |
| Heterocyclic Halide | 2-Bromopyridine |
| 5-Chloroisatin | |
| 4-Iodopyrazole | |
| Boronic Acid | This compound |
| Phenylboronic acid | |
| Thiophene-2-boronic acid |
This table provides examples of building blocks that can be used in combination with this compound to generate diverse chemical libraries.
Role in Catalyst Development and Ligand Design
Beyond its role as a synthetic building block, the imidazole core of this compound can be utilized in the development of new catalysts and ligands. The nitrogen atoms of the imidazole ring can coordinate with transition metals, forming stable complexes with catalytic activity.
While the direct use of this compound as a ligand is less common, it can serve as a precursor for the synthesis of more complex ligand structures. The boronic acid functionality allows for its incorporation into larger molecular frameworks, which can then act as ligands for various catalytic transformations. For example, N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis, can be synthesized from imidazole derivatives. The ability to tune the electronic and steric properties of the resulting ligands by modifying the substituents on the imidazole ring makes this a promising area of research.
Derivatization Strategies and Functional Group Transformations of 1 Ethyl 1h Imidazol 4 Yl Boronic Acid
Modification of the Boronic Acid Moiety (e.g., esterification, trifluoroborate formation)
The boronic acid functional group is often modified to enhance stability, facilitate purification, or alter its reactivity in cross-coupling reactions. Two common transformations are the formation of boronic esters and trifluoroborate salts.
Esterification: Boronic acids are frequently converted to boronate esters, most commonly pinacol (B44631) esters, by reacting them with an appropriate diol like pinacol. This transformation is often performed to produce a more stable compound that is easier to handle and purify through chromatography. The resulting (1-Ethyl-1H-imidazol-4-yl)boronic acid pinacol ester is a crystalline solid that is less prone to dehydration and protodeboronation compared to the free boronic acid. These esters are highly effective in Suzuki-Miyaura cross-coupling reactions.
Trifluoroborate Formation: An alternative to esterification is the conversion of the boronic acid to a potassium trifluoroborate salt. This is achieved by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF2). The resulting potassium (1-ethyl-1H-imidazol-4-yl)trifluoroborate is a highly stable, crystalline solid that is easy to handle and store. These trifluoroborate salts are also excellent coupling partners in Suzuki-Miyaura reactions, often showing enhanced reactivity and stability under specific conditions.
Below is a table summarizing these modifications:
| Modification | Reagent | Product | Key Features |
| Esterification | Pinacol | This compound pinacol ester | Increased stability, easier purification |
| Trifluoroborate formation | KHF2 | Potassium (1-ethyl-1H-imidazol-4-yl)trifluoroborate | High stability, crystalline solid |
Functionalization of the Imidazole (B134444) Ring (e.g., at C-2, C-5 positions)
The imidazole ring of this compound offers opportunities for further functionalization, particularly at the C-2 and C-5 positions. These positions can be activated for the introduction of new substituents, which can significantly alter the properties of the final molecule.
Functionalization at the C-2 Position: The C-2 position of the imidazole ring is the most acidic and can be deprotonated using a strong base, such as n-butyllithium, to form a lithiated intermediate. This powerful nucleophile can then react with various electrophiles to introduce a wide range of functional groups. For example, reaction with an aldehyde or ketone would introduce a hydroxylated side chain, while reaction with an alkyl halide would add an alkyl group.
Functionalization at the C-5 Position: While the C-2 position is more readily deprotonated, functionalization at the C-5 position can also be achieved. One common strategy involves a halogenation reaction, such as bromination or iodination, to introduce a halogen atom at the C-5 position. This halogenated intermediate can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The table below outlines some functionalization strategies for the imidazole ring:
| Position | Strategy | Reagent Example | Resulting Functional Group |
| C-2 | Deprotonation-electrophilic quench | n-Butyllithium followed by an electrophile | Varied (e.g., alkyl, hydroxyl) |
| C-5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
Side-Chain Modifications at the N-1 Ethyl Group
While direct modification of the N-1 ethyl group is less common, the synthesis of analogues with different substituents at this position is a key strategy for creating diverse libraries of compounds. This is typically achieved by starting with an imidazole ring that is unsubstituted at the N-1 position and then introducing various alkyl or aryl groups through N-alkylation or N-arylation reactions prior to the introduction of the boronic acid functionality. This approach allows for the systematic variation of the N-1 substituent to explore its impact on the biological activity or material properties of the final product.
Strategic Protection and Deprotection in Complex Syntheses
In the context of multi-step syntheses, the strategic use of protecting groups is often necessary to prevent unwanted side reactions of the imidazole ring or the boronic acid moiety.
Protection of the Imidazole Ring: The N-H of an unprotected imidazole ring can interfere with certain reactions. While the N-1 position of the title compound is already substituted with an ethyl group, in related syntheses starting from N-unsubstituted imidazoles, a protecting group such as a trityl (Tr) or tosyl (Ts) group may be employed.
Protection of the Boronic Acid: As mentioned in section 5.1, converting the boronic acid to a pinacol ester or a trifluoroborate salt not only enhances stability but also serves as a form of protection. This prevents the boronic acid from undergoing undesired reactions during subsequent synthetic steps. The boronic acid can be regenerated from the ester if needed, though often the ester itself is the desired coupling partner.
Computational and Theoretical Investigations of 1 Ethyl 1h Imidazol 4 Yl Boronic Acid
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
No published DFT studies were found that specifically detail the reactivity and selectivity of (1-Ethyl-1H-imidazol-4-yl)boronic acid. Such studies would typically provide insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces, which are crucial for predicting its behavior in chemical reactions.
Structure-Reactivity Relationships from Computational Data
Without computational data, it is not possible to establish quantitative structure-reactivity relationships for this compound. These relationships are fundamental for the rational design of new catalysts and functional molecules with tailored properties.
Analytical and Spectroscopic Methodologies for Characterization of 1 Ethyl 1h Imidazol 4 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1-Ethyl-1H-imidazol-4-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei. Key spectra used in the characterization include ¹H, ¹³C, and ¹¹B NMR.
¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to the ethyl and imidazole (B134444) protons are expected. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the imidazole ring will appear as distinct singlets or doublets in the aromatic region of the spectrum. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterated solvents, sometimes rendering them unobservable.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are characteristic of heterocyclic aromatic systems. The ethyl group carbons will appear in the aliphatic region. The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org
¹¹B NMR: Boron-11 NMR is particularly useful for compounds containing boron. For this compound, a broad signal is typically observed in the region characteristic of trigonal boronic acids, often between 28 and 30 ppm. researchgate.net This confirms the presence and electronic state of the boron center.
The structural assignment is confirmed through a combination of these 1D NMR techniques and can be further supported by 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.5 - 8.0 | 135 - 140 |
| Imidazole C5-H | 7.0 - 7.5 | 115 - 120 |
| Imidazole C4 | - | 120 - 130 (ipso-carbon) |
| Ethyl N-CH₂ | 3.9 - 4.2 (quartet) | 40 - 45 |
| Ethyl CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| B(OH)₂ | Broad, variable | - |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion.
In a typical positive-ion ESI-MS spectrum, the compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental formula with high accuracy. rsc.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecular ion is subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. Expected fragmentation pathways for this compound could include the loss of water molecules from the boronic acid moiety and cleavage of the ethyl group.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Gained |
| Molecular Formula | C₅H₉BN₂O₂ | - |
| Molecular Weight | 139.95 g/mol | - |
| HRMS (ESI+) | m/z [M+H]⁺ | Confirms elemental composition |
| MS/MS Fragmentation | Loss of H₂O, C₂H₅ | Structural confirmation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent and diagnostic peak is the O-H stretch of the boronic acid group, which appears as a very broad and strong band in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com The B-O stretching vibration is also characteristic and typically found around 1330-1380 cm⁻¹. researchgate.net Vibrations associated with the imidazole ring include C-H stretching just above 3000 cm⁻¹, and C=C and C=N stretching in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Boronic Acid (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Imidazole (C-H) | Stretch | 3050 - 3150 | Medium |
| Ethyl (C-H) | Stretch | 2850 - 2980 | Medium |
| Imidazole Ring (C=C, C=N) | Stretch | 1450 - 1600 | Medium to Strong |
| Boronic Acid (B-O) | Stretch | 1330 - 1380 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for analyzing boronic acids. A C18 column is typically used with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the imidazole ring is chromophoric. An HPLC method can be developed to separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate purity determination (e.g., >95%). nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It is frequently used to monitor the progress of a chemical reaction by spotting the reaction mixture on a TLC plate alongside the starting material. A suitable solvent system (mobile phase) is chosen to achieve good separation between the spots corresponding to the starting material and the product. nih.gov The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion.
Q & A
Q. What are the optimal synthetic routes for preparing (1-Ethyl-1H-imidazol-4-yl)boronic acid via Suzuki-Miyaura cross-coupling?
- Methodological Answer : The Suzuki-Miyaura reaction is widely used for boronic acid synthesis. For imidazole derivatives, key variables include catalyst selection (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), solvent systems (1,4-dioxane or aqueous mixtures), and bases (K₂CO₃, Na₂CO₃). A typical protocol involves:
Catalyst : 2 mol% Pd(PPh₃)₄ under inert atmosphere .
Solvent : 1,4-dioxane/water (3:1 v/v) at 80–100°C for 12–24 hours.
Base : K₂CO₃ (2–3 equiv) to promote transmetallation.
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. For microwave-assisted synthesis, Pd(dppf)Cl₂ with 120°C irradiation reduces reaction time to 1–2 hours .
| Key Variables | Options |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos-Pd |
| Solvent | 1,4-dioxane, THF, DMF |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |
| Temperature | 80–120°C (conventional or microwave) |
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) :
Q. Mass Spectrometry (MS) :
- MALDI-MS : Use 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation. Derivatization with pinacol improves ionization efficiency .
- LC-MS/MS : Quantify impurities (e.g., residual aryl halides) with MRM mode (LOQ <1 ppm) .
Q. Chromatography :
- HPLC : C18 column, acetonitrile/water gradient (0.1% formic acid) for purity assessment.
Advanced Research Questions
Q. How can boroxine formation be suppressed during MALDI-MS analysis of this compound?
- Methodological Answer : Boroxine trimerization complicates MS analysis. Mitigation strategies include:
Derivatization : Pre-treat with diols (e.g., pinacol) to form stable cyclic esters. On-plate derivatization with DHB matrix enables in situ esterification, simplifying workflows .
Matrix Selection : DHB or α-cyano-4-hydroxycinnamic acid (CHCA) reduces dehydration artifacts .
High-Throughput Workflows : Single-bead MALDI-MS/MS allows sequencing of peptide-boronic acid libraries without purification .
Q. What experimental conditions enhance the selectivity of boronic acid-glycoprotein interactions for imidazole derivatives?
- Methodological Answer : Boronic acids bind vicinal diols in glycoproteins, but non-specific interactions (e.g., hydrophobic/hydrogen bonding) require optimization:
Buffer Systems : Use pH 8.5–9.0 borate buffer to stabilize boronate ester formation. Avoid high ionic strength to minimize secondary interactions .
Surface Chemistry : Immobilize via AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran-coated substrates for SPR analysis .
Competitive Elution : Apply sorbitol (0.5 M) to displace bound glycoproteins selectively .
Q. How do kinetic parameters influence diol-binding efficiency in aqueous solutions?
- Methodological Answer : Stopped-flow fluorescence studies reveal kon values (D-fructose > D-glucose) correlate with thermodynamic affinities. For imidazole-boronic acids:
pH Dependence : Optimal binding at physiological pH (7.4) due to tetrahedral boronate formation .
Temperature : Kon increases by 2–3× at 37°C vs. 25°C, critical for real-time glucose monitoring .
| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd, μM) |
|---|---|---|
| D-Fructose | 1.2 × 10³ | 120 |
| D-Glucose | 3.5 × 10² | 450 |
Q. What computational strategies optimize reaction conditions for high-throughput synthesis?
- Methodological Answer : Mixed-variable experimental design (MVED) reduces combinatorial complexity:
Surrogate Models : Gaussian processes predict yields from variables (catalyst, solvent, base) .
Algorithmic Screening : Pareto-optimal solutions balance yield and cost. For example, Pd/XPhos in 1,4-dioxane/K₃PO₄ achieves >90% yield .
| Variable | Options | Optimal Choice |
|---|---|---|
| Ligand | XPhos, SPhos, t-BuBrettPhos | XPhos |
| Solvent | 1,4-dioxane, THF, DMF | 1,4-dioxane |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ |
Key Challenges and Solutions
- Impurity Control : LC-MS/MS with MRM mode detects genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm .
- Thermal Instability : Store at –20°C under argon; avoid prolonged exposure to moisture .
- Structural Analogues : Compare with (4-(1H-Imidazol-1-yl)phenyl)boronic acid to assess steric/electronic effects in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
